molecular formula C21H30BrN3O5 B12106726 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate

Cat. No.: B12106726
M. Wt: 484.4 g/mol
InChI Key: URSKKZITIWWZMK-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methylating agents.

    Amidation: The amide group can be introduced through reactions with appropriate amines and acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyrrolidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound shares a similar pyrrolidine ring structure but differs in the functional groups attached.

    tert-Butyl 4-[(E)-But-1-en-3-yl]pyrrolidine-1,3-dicarboxylate: Another similar compound with variations in the substituents on the pyrrolidine ring.

Uniqueness

1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30BrN3O5/c1-20(2,3)18(27)24-15-8-12(9-23-16(15)22)13-10-25(11-14(13)17(26)29-7)19(28)30-21(4,5)6/h8-9,13-14H,10-11H2,1-7H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSKKZITIWWZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C2CN(CC2C(=O)OC)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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